![molecular formula C25H40 B13932417 Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- CAS No. 55334-30-0](/img/structure/B13932417.png)
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- is a complex organic compound with the molecular formula C25H40 and a molecular weight of 340.5851 . This compound is characterized by its unique structure, which includes a benzene ring substituted with cyclohexylethyl and cyclopentylhexyl groups. It is also known by other names such as 1-Phenyl-3-(2’-cyclohexylethyl)-6-cyclopentylhexane and 1-Cyclohexyl-6-cyclopentyl-3-phenethylhexane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexylethyl and cyclopentylhexyl intermediates, which are then coupled with a benzene ring through Friedel-Crafts alkylation. This reaction requires the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Halogens, nitrating agents, Lewis acids, and anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, (2-cyclohexylethyl)-
- Benzene, (2-cyclopentylethyl)-
Uniqueness
Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]- is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
55334-30-0 |
|---|---|
Formule moléculaire |
C25H40 |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
[3-(2-cyclohexylethyl)-6-cyclopentylhexyl]benzene |
InChI |
InChI=1S/C25H40/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1,3-4,10-11,22,24-25H,2,5-9,12-21H2 |
Clé InChI |
DQHMQFJGANEDIX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCC(CCCC2CCCC2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)

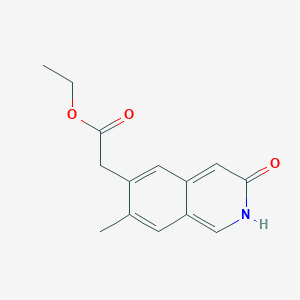
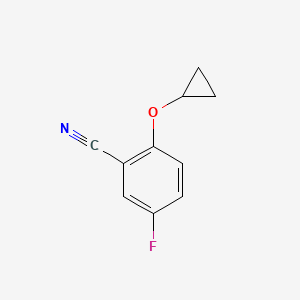

![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)
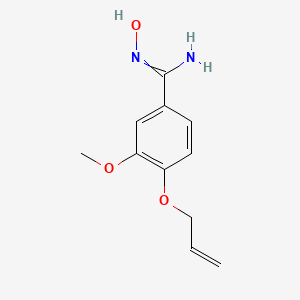
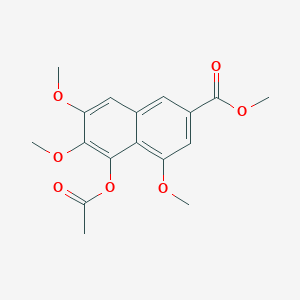
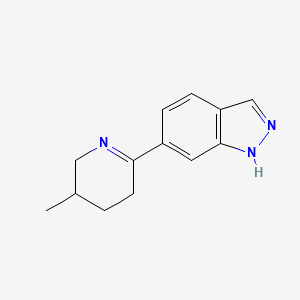


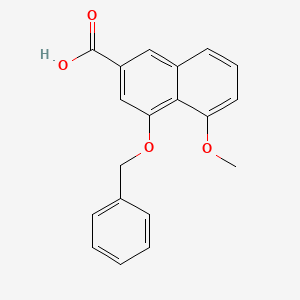
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
